molecular formula C21H24ClNO2S B2849534 (1-(4-Chlorophenyl)cyclopentyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1795430-95-3

(1-(4-Chlorophenyl)cyclopentyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2849534
CAS No.: 1795430-95-3
M. Wt: 389.94
InChI Key: YRRJWQXYUOPDPC-UHFFFAOYSA-N
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Description

The compound (1-(4-Chlorophenyl)cyclopentyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a structurally complex molecule featuring a cyclopentyl group substituted with a 4-chlorophenyl moiety, fused to a 1,4-thiazepane ring system bearing a furan-2-yl group. Its synthesis and crystallographic characterization likely rely on tools like the SHELX system (e.g., SHELXL for refinement), which has been pivotal in small-molecule structural determination since the 1970s .

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO2S/c22-17-7-5-16(6-8-17)21(10-1-2-11-21)20(24)23-12-9-19(26-15-13-23)18-4-3-14-25-18/h3-8,14,19H,1-2,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRJWQXYUOPDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(SCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the lack of direct pharmacological or physicochemical data in the provided evidence, this comparison focuses on structural analogs and methodological frameworks inferred from the evidence.

Table 1: Structural Comparison of Key Features

Compound Name Core Structure Substituents/Functional Groups Structural Analysis Tools
(1-(4-Chlorophenyl)cyclopentyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone Cyclopentyl + 1,4-thiazepane 4-Chlorophenyl, furan-2-yl SHELXL (refinement)
7-(Furan-2-yl)-1,4-thiazepane derivatives 1,4-thiazepane Variable (e.g., aryl, alkyl) SHELXS/SHELXD (solving)
4-Chlorophenyl cyclopentane analogs Cyclopentane 4-Chlorophenyl + heterocyclic groups Crystallography, SHELXPRO

Key Findings:

Thiazepane Derivatives : The 1,4-thiazepane ring in the compound is a sulfur- and nitrogen-containing heterocycle, similar to derivatives studied for antimicrobial or CNS activity. The furan-2-yl group may enhance bioavailability due to its planar aromatic structure, a feature shared with antifungals like nitrofurantoin .

Chlorophenyl Substitution: The 4-chlorophenyl group is a common pharmacophore in agrochemicals (e.g., chlorophenoxy herbicides) and pharmaceuticals (e.g., chlorpromazine). Its electron-withdrawing properties could influence the compound’s electronic profile compared to non-halogenated analogs .

Crystallographic Insights : The SHELX system’s robustness in handling small-molecule refinement (via SHELXL) suggests this compound’s structure was resolved with high precision, distinguishing it from analogs solved using less accurate methods .

Methodological Considerations for Future Studies

Structural Refinement : Prioritize SHELXL for high-resolution crystallography to compare bond lengths/angles with analogs .

Biological Screening : Compare IC₅₀ values against thiazepane derivatives with varying substituents (e.g., pyridinyl vs. furanyl).

Computational Modeling: Use density functional theory (DFT) to contrast electronic properties with non-chlorinated or sulfur-free analogs.

Q & A

Q. Q1. What are the key steps in synthesizing (1-(4-Chlorophenyl)cyclopentyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,4-thiazepane ring via cyclization of precursors like cysteamine derivatives with carbonyl compounds under controlled pH and temperature (60–80°C) .
  • Step 2: Introduction of the furan-2-yl group via nucleophilic substitution or coupling reactions, often using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling .
  • Step 3: Coupling the (4-chlorophenyl)cyclopentyl moiety using a Friedel-Crafts acylation or Grignard reaction, requiring anhydrous conditions and Lewis acids (e.g., AlCl₃) .
  • Purification: Chromatography (e.g., silica gel) or recrystallization with solvents like ethyl acetate/hexane mixtures to achieve >95% purity .

Q. Q2. How is the molecular structure of this compound validated?

  • Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, thiazepane methylenes at δ 2.8–3.5 ppm) .
  • X-ray crystallography: Resolves stereochemistry and bond angles (e.g., dihedral angles between the thiazepane and cyclopentyl groups) .
  • Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 432.12) .

Pharmacological Profiling

Q. Q3. What in vitro assays are used to assess this compound’s biological activity?

  • Enzyme inhibition: Screening against kinases (e.g., MAPK) or GPCRs using fluorescence polarization assays .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported in µM ranges .
  • Receptor binding: Radioligand displacement assays (e.g., for serotonin or histamine receptors) to determine Kᵢ values .

Q. Q4. How does the 4-chlorophenyl group influence pharmacological properties?

The electron-withdrawing Cl atom enhances:

  • Lipophilicity: LogP increases by ~0.5 units, improving blood-brain barrier permeability .
  • Receptor affinity: Stabilizes π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) .
  • Metabolic stability: Reduces oxidative degradation by cytochrome P450 enzymes .

Advanced Mechanistic Studies

Q. Q5. How can contradictory data on this compound’s anti-inflammatory vs. cytotoxic effects be resolved?

  • Dose-response profiling: Test across concentrations (nM to mM) to identify therapeutic windows .
  • Pathway analysis: Use RNA-seq or phosphoproteomics to distinguish off-target effects (e.g., NF-κB vs. apoptotic pathways) .
  • Structural analogs: Compare derivatives lacking the furan or thiazepane moieties to isolate functional groups responsible for specific activities .

Q. Q6. What computational methods predict this compound’s interaction with biological targets?

  • Molecular docking: AutoDock Vina or Schrödinger Suite to model binding poses in receptors (e.g., G-protein-coupled receptors) .
  • MD simulations: GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models: Train algorithms using IC₅₀ data from analogs to optimize substituent electronegativity or steric bulk .

Analytical and Methodological Challenges

Q. Q7. How are impurities in synthesized batches identified and quantified?

  • HPLC-MS: Detect trace impurities (e.g., unreacted cyclopentyl intermediates) with C18 columns and 0.1% formic acid mobile phase .
  • NMR spiking: Add authentic samples of suspected byproducts (e.g., dechlorinated derivatives) to confirm peak assignments .

Q. Q8. What strategies optimize reaction yields during thiazepane ring formation?

  • Catalyst screening: Test Brønsted acids (e.g., p-TsOH) or metal catalysts (e.g., CuI) to accelerate cyclization .
  • Solvent effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Microwave-assisted synthesis: Reduce reaction time from 24h to 2h with 20–30% yield improvement .

Data Interpretation and Reporting

Q. Q9. How should researchers address variability in biological replicate data?

  • Statistical rigor: Apply ANOVA with post-hoc Tukey tests for ≥3 replicates; report SEM and p-values .
  • Outlier analysis: Use Grubbs’ test to exclude anomalous datapoints (α=0.05) .
  • Positive/negative controls: Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

Q. Q10. What are best practices for reporting stereochemical outcomes in synthesis?

  • Chiral HPLC: Use columns like Chiralpak AD-H to resolve enantiomers and determine ee (%) .
  • Optical rotation: Compare [α]D values with literature data for known configurations .
  • X-ray crystallography: Resolve absolute configuration for at least one derivative to establish a reference .

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